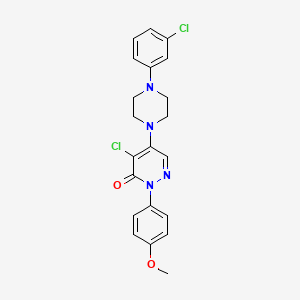4-Chloro-5-(4-(3-chlorophenyl)piperazino)-2-(4-methoxyphenyl)-3(2H)-pyridazinone
CAS No.: 477867-46-2
Cat. No.: VC7194449
Molecular Formula: C21H20Cl2N4O2
Molecular Weight: 431.32
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 477867-46-2 |
|---|---|
| Molecular Formula | C21H20Cl2N4O2 |
| Molecular Weight | 431.32 |
| IUPAC Name | 4-chloro-5-[4-(3-chlorophenyl)piperazin-1-yl]-2-(4-methoxyphenyl)pyridazin-3-one |
| Standard InChI | InChI=1S/C21H20Cl2N4O2/c1-29-18-7-5-16(6-8-18)27-21(28)20(23)19(14-24-27)26-11-9-25(10-12-26)17-4-2-3-15(22)13-17/h2-8,13-14H,9-12H2,1H3 |
| Standard InChI Key | VMVTVIZTGLSDMO-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N3CCN(CC3)C4=CC(=CC=C4)Cl)Cl |
Introduction
Structural and Molecular Characteristics
Chemical Architecture
The core structure of 4-chloro-5-(4-(3-chlorophenyl)piperazino)-2-(4-methoxyphenyl)-3(2H)-pyridazinone consists of a pyridazinone ring—a six-membered aromatic system with two adjacent nitrogen atoms—substituted at positions 2, 4, and 5. Key features include:
-
Position 2: A 4-methoxyphenyl group, contributing electron-donating effects via the methoxy (-OCH₃) substituent.
-
Position 4: A chlorine atom, enhancing electrophilicity and influencing binding interactions.
-
Position 5: A 4-(3-chlorophenyl)piperazinyl moiety, introducing steric bulk and potential for receptor modulation .
The molecular formula is C₂₁H₁₉Cl₂N₃O₂, with a molecular weight of 424.3 g/mol. The presence of two chlorine atoms and a methoxy group impacts solubility, with predicted logP values suggesting moderate lipophilicity .
Spectroscopic and Computational Data
While experimental spectral data for this exact compound are unavailable, analogous pyridazinones exhibit characteristic IR absorption bands for carbonyl (C=O, ~1680–1700 cm⁻¹) and aromatic C-Cl (750–800 cm⁻¹) groups . Computational models predict a planar pyridazinone ring with dihedral angles of 15–30° between the aromatic substituents and the central core, optimizing π-π stacking interactions .
Synthesis and Derivative Development
Synthetic Pathways
The synthesis of 4-chloro-5-(4-(3-chlorophenyl)piperazino)-2-(4-methoxyphenyl)-3(2H)-pyridazinone likely follows multi-step protocols common to pyridazinone derivatives:
-
Ring Formation: Condensation of hydrazine with a diketone precursor under acidic conditions yields the pyridazinone core .
-
Substitution Reactions:
A representative scheme for analogous compounds involves refluxing intermediates in glacial acetic acid, followed by purification via crystallization (yields: 60–85%) .
Structural Optimization
Modifications to the piperazinyl and aryl groups significantly alter bioactivity. For example:
-
Piperazine Substitution: 3-Chlorophenyl groups enhance affinity for serotonin and dopamine receptors compared to unsubstituted analogs .
-
Methoxy Positioning: Para-methoxy groups on the phenyl ring improve metabolic stability by resisting oxidative demethylation .
Pharmacological Profile
Anticancer Activity
Pyridazinones with piperazinyl linkers demonstrate potent cytotoxicity. In a 2021 study, derivatives induced apoptosis in AGS gastric cancer cells via hydrogen peroxide release and Bax protein upregulation . While specific data for this compound are lacking, its structural similarity to active analogs (e.g., 12 and 22 in reference ) suggests comparable pro-apoptotic mechanisms.
Anti-Inflammatory and Analgesic Effects
Pyridazinones inhibit cyclooxygenase (COX) isoforms and thromboxane A2 synthase, reducing prostaglandin synthesis . The 4-methoxyphenyl group may enhance COX-2 selectivity, minimizing gastrointestinal toxicity associated with non-selective NSAIDs .
Cardiovascular Applications
Piperazinyl-pyridazinones exhibit antiplatelet and vasodilatory effects. Chlorine substituents increase thromboxane synthase inhibition (IC₅₀: 0.1–5 μM), while methoxy groups improve bioavailability .
Mechanism of Action
Oxidative Stress Induction
In cancer models, pyridazinones elevate intracellular ROS levels, triggering mitochondrial apoptosis. The chlorine atoms may facilitate redox cycling, generating superoxide radicals .
Enzyme Inhibition
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume